4-(4-Bromophenyl)-5-(ethylsulfonyl)thiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11BrN2O2S2 |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-5-ethylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11BrN2O2S2/c1-2-18(15,16)10-9(14-11(13)17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H2,13,14) |
InChI Key |
VYJAODLHOHGXOP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Reactants :
-
p-Bromoacetophenone (1.0 equiv.)
-
Thiourea (1.2 equiv.)
-
Iodine (0.1 equiv., catalytic)
-
-
Solvent : Ethanol (reflux, 4–6 hours)
The reaction proceeds via the formation of a thiosemicarbazone intermediate, which undergoes iodine-mediated cyclization to yield the thiazole ring. The bromophenyl group at the 4-position is introduced directly from p-bromoacetophenone, ensuring regioselectivity.
Table 1: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine Intermediate
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–85°C |
| Reaction Time | 4–6 hours |
| Yield | 70–85% |
| Purity (HPLC) | >95% |
Introduction of the Ethylsulfonyl Group
The ethylsulfonyl moiety at the 5-position is introduced via sulfonylation of the thiazole intermediate. This step employs ethylsulfonyl chloride as the sulfonating agent, typically under basic conditions to facilitate nucleophilic substitution.
Sulfonylation Protocol
-
Reactants :
-
4-(4-Bromophenyl)thiazol-2-amine (1.0 equiv.)
-
Ethylsulfonyl chloride (1.5 equiv.)
-
-
Base : Sodium hydride (2.0 equiv.)
-
Solvent : Tetrahydrofuran (THF), 0°C to room temperature
The reaction is conducted under inert atmosphere to prevent side reactions. The sulfonylation occurs selectively at the 5-position of the thiazole ring due to electronic and steric factors.
Table 2: Optimization of Sulfonylation Conditions
| Condition | Effect on Yield |
|---|---|
| Excess Sulfonyl Chloride | Increases yield to 75% |
| Temperature >25°C | Decreases selectivity |
| Anhydrous Solvent | Prevents hydrolysis |
Advanced Synthetic Strategies
Recent advancements in synthetic chemistry have enabled the optimization of this two-step process. Microwave-assisted synthesis and solvent-free conditions significantly enhance reaction efficiency.
Microwave-Assisted Cyclization
Solvent-Free Sulfonylation
Analytical Characterization
Post-synthesis characterization ensures structural fidelity and purity. Key techniques include:
-
Nuclear Magnetic Resonance (NMR) :
-
High-Resolution Mass Spectrometry (HRMS) :
Comparative Analysis with Related Thiazoles
The ethylsulfonyl group distinguishes this compound from analogs like 4-(4-Bromophenyl)-2-thiazolethiol (CAS: 2103-95-9), which lacks sulfonylation. Sulfonylation enhances solubility and biological activity, making it preferable for pharmaceutical applications .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group
The 4-bromophenyl group undergoes NAS reactions under transition-metal catalysis or thermal conditions.
Key findings:
-
Bromine substitution is regioselective at the para-position due to steric hindrance from the thiazole ring .
-
Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
Functionalization of the 2-Amino Group
The primary amine participates in condensation, acylation, and alkylation reactions.
Acylation
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | N-Acetyl derivative | Pyridine, RT, 6 hrs | 92% | |
| Benzoyl chloride | N-Benzoyl derivative | DCM, Et₃N, 0°C→RT, 12 hrs | 85% |
Schiff Base Formation
Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux yields imine derivatives (72–89% yield) .
Reactivity of the Ethylsulfonyl Group
The ethylsulfonyl moiety acts as an electron-withdrawing group, influencing electrophilic substitution on the thiazole ring.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Reduction (NaBH₄, MeOH) | RT, 4 hrs | Ethylthioether derivative | |
| Oxidation (H₂O₂, AcOH) | 60°C, 8 hrs | Ethylsulfonic acid side product |
Electrophilic Substitution on the Thiazole Ring
The C5 position (adjacent to the ethylsulfonyl group) is most reactive toward electrophiles.
| Electrophile | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| HNO₃ (fuming), H₂SO₄ | 5-Nitro-thiazole derivative | 0°C, 2 hrs | 68% | |
| Br₂ (CHCl₃) | 5-Bromo-thiazole derivative | RT, 1 hr | 71% |
Cross-Coupling Reactions
The bromophenyl group enables Suzuki-Miyaura and Ullmann couplings:
Complexation with Metal Ions
The 2-amine and sulfonyl groups act as ligands for transition metals:
| Metal Salt | Complex Structure | Application | Source |
|---|---|---|---|
| Cu(II) acetate | Octahedral Cu(II)-thiazole complex | Antimicrobial studies | |
| AgNO₃ | Linear Ag(I)-sulfonyl coordination | Catalysis |
Key Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
Anticancer Properties
Research has shown that derivatives of 4-(4-bromophenyl)-thiazol-2-amine exhibit potent anticancer activities. For instance, a study synthesized a series of derivatives which were evaluated against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Among these, specific compounds demonstrated significant cytotoxicity comparable to established chemotherapeutic agents like 5-fluorouracil . Molecular docking studies indicated favorable interactions with target proteins, suggesting potential mechanisms of action against cancer cells .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. In vitro studies indicated that several derivatives possess activity against both bacterial and fungal strains, showing effectiveness comparable to standard antibiotics such as norfloxacin and fluconazole . This dual functionality makes it a candidate for addressing microbial resistance issues in clinical settings.
Agricultural Chemistry
Agrochemical Formulations
Beyond its medicinal applications, 4-(4-bromophenyl)-thiazol-2-amine is utilized in the formulation of agrochemicals. Its efficacy in pest control and crop protection contributes to enhanced agricultural productivity. The compound's structural characteristics allow it to function effectively as a pesticide or herbicide, which is critical for sustainable agricultural practices .
Material Science
Advanced Materials Development
The thiazole derivative is also being investigated for its role in material science. Its incorporation into polymers and coatings has been studied to improve durability and resistance to environmental factors. This application is particularly relevant in industries requiring materials that can withstand harsh conditions while maintaining performance .
Biochemical Research
Enzyme Interaction Studies
In biochemical research, 4-(4-bromophenyl)-thiazol-2-amine serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its derivatives have been used to probe biological processes at the molecular level, enhancing our understanding of disease mechanisms and potential therapeutic targets .
Summary Table of Applications
Case Study 1: Anticancer Activity
A recent study synthesized various derivatives of 4-(4-bromophenyl)-thiazol-2-amine and evaluated their anticancer properties against the MCF7 cell line. Compound p2 showed the highest activity with a significant reduction in cell viability compared to controls. Molecular docking revealed strong binding affinity to key cancer-related proteins, indicating a promising lead for further drug development.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of synthesized derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results highlighted compounds d6 and d7 as particularly effective, demonstrating potential for treating infections resistant to conventional therapies.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-5-(ethylsulfonyl)thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Structural Analogues with Halogenated Phenyl Groups
Compounds with halogenated phenyl substituents, particularly bromine or chlorine, demonstrate enhanced antimicrobial and anticancer activities due to electron-withdrawing effects.
Key Findings :
Analogues with Sulfonyl and Sulfonamide Groups
Sulfonyl groups improve metabolic stability and binding affinity by forming hydrogen bonds with target proteins.
Key Findings :
Heterocyclic Hybrids (Thiadiazole, Triazole, Oxadiazole)
Incorporation of additional heterocycles diversifies bioactivity profiles.
Key Findings :
ADME and Physicochemical Properties
ADME profiling highlights the target compound’s drug-likeness.
Biological Activity
4-(4-Bromophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this thiazole derivative, supported by diverse sources and research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available thiazole precursors. The introduction of the bromophenyl and ethylsulfonyl groups is crucial for enhancing the compound's biological properties. Various synthetic routes have been explored, demonstrating efficient methodologies for obtaining this compound with high purity.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against a range of bacterial and fungal strains. Studies indicate that derivatives of thiazole exhibit promising antibacterial activity comparable to standard antibiotics such as norfloxacin and antifungal agents like fluconazole.
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Type | Standard Comparison | Result |
|---|---|---|---|
| This compound | Antibacterial | Norfloxacin | Comparable |
| Antifungal | Fluconazole | Comparable |
Research indicates that compounds with thiazole rings can disrupt bacterial lipid biosynthesis, contributing to their antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines, including estrogen receptor-positive MCF7 breast cancer cells. The Sulforhodamine B (SRB) assay revealed that certain derivatives exhibit significant cytotoxic effects.
Table 2: Anticancer Activity Assessment
| Compound | Cancer Cell Line | IC50 (µM) | Standard Comparison |
|---|---|---|---|
| This compound | MCF7 | 0.50 | 5-Fluorouracil |
| Other cell lines | Varies | Cisplatin |
Molecular docking studies suggest that this compound binds effectively within the active sites of relevant targets, thereby inhibiting tumor growth through various pathways .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor against enzymes critical for microbial growth and cancer cell proliferation.
- Disruption of Cellular Processes : It interferes with DNA replication and repair mechanisms in cancer cells, leading to increased apoptosis.
- Modulation of Signaling Pathways : The thiazole scaffold has been shown to influence various signaling pathways associated with inflammation and cell survival.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- A study demonstrated that a related thiazole derivative significantly reduced tumor size in animal models when administered in conjunction with conventional chemotherapy .
- Another investigation focused on the antimicrobial properties, showing that specific thiazole compounds could enhance the effectiveness of existing antibiotics against resistant strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-Bromophenyl)-5-(ethylsulfonyl)thiazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazide derivatives with thiocyanate salts under acidic conditions (e.g., concentrated H₂SO₄). Subsequent functionalization of the thiazole core with ethylsulfonyl groups typically involves oxidation of thioethers using agents like m-chloroperbenzoic acid (mCPBA) or H₂O₂ in acetic acid . Key variables include temperature (80–100°C for cyclization) and solvent polarity (DMF or ethanol for substitution reactions). Yield optimization requires strict control of stoichiometry and reaction time .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent patterns (e.g., bromophenyl protons at δ 7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₀BrN₂O₂S₂). Single-crystal X-ray diffraction (XRD) resolves the thiazole ring geometry and sulfonyl group orientation, as demonstrated in analogous bromophenyl-thiazole structures .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation. Waste must be segregated and neutralized (e.g., acid digestion for sulfonyl groups) before disposal by certified agencies. Storage at 2–8°C in amber glass vials prevents photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against target receptors?
- Methodological Answer : Density Functional Theory (DFT) calculates electron distribution in the sulfonyl and bromophenyl groups to assess binding affinity. Molecular docking (e.g., AutoDock Vina) simulates interactions with receptors like cannabinoid CB1 or bacterial enzymes. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) and compare with structurally related thiazoles .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols using controls like 5-fluorouracil for cytotoxicity or ciprofloxacin for antimicrobial tests. Dose-response curves and statistical tools (e.g., ANOVA) identify outliers. Cross-reference with SAR studies of analogous compounds (e.g., 5-(4-tert-butylphenyl)-triazol-3-amine) to isolate substituent effects .
Q. How does the ethylsulfonyl group enhance metabolic stability compared to thioether analogs?
- Methodological Answer : The sulfonyl group reduces susceptibility to cytochrome P450-mediated oxidation. Conduct in vitro metabolic assays using liver microsomes and LC-MS to quantify metabolites. Compare half-life (t₁/₂) with thioether analogs (e.g., 3-[(4-fluorobenzyl)thio]-triazol-5-amine). The electronegative sulfonyl group also improves solubility, measured via shake-flask method .
Q. What advanced techniques characterize the compound’s environmental fate and biodegradation pathways?
- Methodological Answer : Use HPLC-MS to track degradation products in simulated environmental matrices (soil/water). Biodegradation studies with Pseudomonas spp. assess microbial breakdown. Computational tools like EPI Suite predict partition coefficients (log P) and bioaccumulation potential. Cross-validate with experimental data from similar thiadiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
